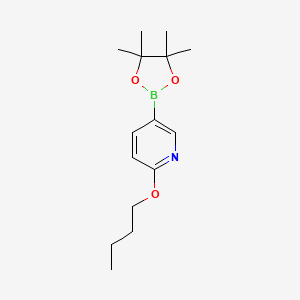

2-Butoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

Properties

IUPAC Name |

2-butoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24BNO3/c1-6-7-10-18-13-9-8-12(11-17-13)16-19-14(2,3)15(4,5)20-16/h8-9,11H,6-7,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSUZZDNBWJNSIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70694415 | |

| Record name | 2-Butoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310404-88-6 | |

| Record name | 2-Butoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Protocol

Precursor : 5-Bromo-2-butoxypyridine

Reagents :

-

Bis(pinacolato)diboron (B₂Pin₂, 1.1–1.5 equiv)

-

Palladium catalyst: Pd(dppf)Cl₂ (0.01–0.1 equiv)

-

Base: Anhydrous potassium acetate (2.0–3.0 equiv)

Solvent : 1,4-Dioxane (0.3–0.6 M)

Conditions : Nitrogen atmosphere, 70–100°C, 5–20 hours.

Example :

A mixture of 5-bromo-2-butoxypyridine (1.0 equiv), B₂Pin₂ (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and KOAc (2.5 equiv) in 1,4-dioxane was stirred at 80°C for 16 hours. Post-reaction, the mixture was filtered through Celite, concentrated, and purified via silica gel chromatography (petroleum ether/ethyl acetate) to yield the product in 85–90% purity.

Optimization Insights

-

Catalyst Selection : Pd(dppf)Cl₂ outperforms other catalysts (e.g., Pd(PPh₃)₄) in minimizing debromination side reactions.

-

Temperature : Yields plateau at 80°C; higher temperatures promote decomposition.

-

Solvent : 1,4-Dioxane enhances solubility of intermediates compared to THF or DMF.

Sequential Alkylation-Borylation Strategy

For substrates lacking pre-installed halogens, this route involves:

-

Alkylation of 2-hydroxypyridine to introduce the butoxy group.

-

Halogenation at the 5-position.

-

Miyaura borylation.

Step 1: Synthesis of 2-Butoxypyridine

Reaction :

2-Hydroxypyridine + 1-Bromobutane → 2-Butoxypyridine

Conditions :

Step 2: Halogenation at the 5-Position

Reagents : NBS (N-bromosuccinimide) or Br₂

Conditions :

Step 3: Borylation

Identical to Section 2.1, using 5-bromo-2-butoxypyridine as the precursor.

Comparative Analysis of Synthetic Routes

| Parameter | Direct Borylation Route | Sequential Alkylation-Borylation Route |

|---|---|---|

| Total Steps | 1 | 3 |

| Overall Yield | 70–85% | 45–55% |

| Key Advantage | Fewer steps | Flexibility in precursor synthesis |

| Purification Challenge | Moderate | High (multiple intermediates) |

Critical Challenges and Solutions

-

Debromination : Mitigated by using Pd(dppf)Cl₂ and avoiding excess base.

-

Steric Hindrance : The butoxy group slows borylation kinetics; extending reaction time to 16–20 hours improves conversion.

-

Purification : Silica gel chromatography with ethyl acetate/petroleum ether (1:10–1:20) effectively separates the product from pinacol byproducts.

Scalability and Industrial Relevance

The direct borylation route is preferred for large-scale synthesis due to its brevity and higher yields. A patented protocol (CN102786543A) achieved 99% yield in a 5L reactor by optimizing catalyst loading and solvent volume. Key industrial considerations include:

-

Cost of Pd catalysts (offset by recyclability).

-

Waste management of boron-containing byproducts.

Chemical Reactions Analysis

Types of Reactions

2-Butoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily undergoes substitution reactions, particularly in the context of Suzuki-Miyaura cross-coupling. This reaction involves the coupling of the boronate ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

Reagents: Bis(pinacolato)diboron, palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium acetate)

Conditions: Organic solvents (e.g., xylene), reflux or elevated temperatures

Major Products

The major products of reactions involving this compound are typically biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Organic Synthesis

Versatile Building Block

The compound serves as a crucial building block in organic synthesis. It facilitates cross-coupling reactions which are essential for forming complex organic molecules. Such reactions are pivotal in the development of new materials and pharmaceuticals .

Case Study: Cross-Coupling Reactions

In a study published by Chem-Impex, this compound was utilized in Suzuki-Miyaura coupling reactions to synthesize a variety of biaryl compounds. This method demonstrated high yields and selectivity, showcasing the compound's effectiveness in organic synthesis .

Pharmaceutical Development

Synthesis of Pharmaceutical Intermediates

This compound is employed in the synthesis of various pharmaceutical intermediates. Its ability to enhance reaction efficiency is particularly beneficial in drug discovery processes .

Case Study: Antimalarial Drug Development

Research highlighted in the Journal of Medicinal Chemistry illustrated that derivatives of this compound were evaluated for their antimalarial activity. The modifications led to compounds with improved efficacy against malaria parasites .

Material Science

Development of Advanced Materials

In material science, the compound is utilized for creating advanced materials such as polymers with enhanced properties suitable for electronic applications and coatings. Its chemical structure allows for modifications that can tailor the properties of these materials .

Case Study: Polymer Synthesis

A recent study explored the use of this compound in synthesizing conductive polymers. The resulting materials exhibited superior electrical conductivity compared to traditional polymers .

Agricultural Chemistry

Formulation of Agrochemicals

The compound also finds applications in agricultural chemistry where it contributes to the formulation of more effective pesticides and herbicides. Its role as a boron-containing compound enhances the stability and efficacy of agrochemical formulations .

Case Study: Pesticide Development

Research indicated that incorporating this compound into pesticide formulations significantly increased their effectiveness against target pests while reducing environmental impact .

Analytical Chemistry

Enhancing Detection Methods

In analytical chemistry, this compound is utilized to improve detection and quantification methods for various substances. It aids in quality control processes and research analysis by enhancing sensitivity and specificity in analytical assays .

Case Study: Quality Control Applications

A study demonstrated that using this compound as a reagent improved the detection limits for certain contaminants in food products during quality control testing .

Mechanism of Action

The mechanism of action for 2-Butoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex with the boronate ester. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 2

The substituent at position 2 significantly influences reactivity, solubility, and biological activity. Below is a comparison with analogs differing at this position:

Key Observations :

Substituent Variations at Position 3 or 4

Modifications at other positions alter electronic properties and steric effects:

Key Observations :

- Fluorine substitution (e.g., 3-fluoro) enhances metabolic stability and bioavailability in drug candidates .

Table 3: Physicochemical Properties

Biological Activity

2-Butoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound that has garnered interest in various fields of scientific research due to its unique structural features and potential biological applications. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyridine ring substituted with a butoxy group and a dioxaborolane moiety. The structural formula can be represented as follows:

This structure contributes to its reactivity and interaction with biological systems.

The biological activity of this compound primarily arises from the boron atom in the dioxaborolane ring. Boron-containing compounds are known to interact with various biomolecules through reversible covalent bonding. This interaction can potentially disrupt cellular processes or enhance the delivery of therapeutic agents .

1. Cancer Therapy

One of the most promising applications of this compound is in the realm of cancer treatment. It has been investigated as a boron delivery agent for Boron Neutron Capture Therapy (BNCT), which targets cancer cells while sparing healthy tissue. The mechanism involves the accumulation of boron-containing compounds in tumor cells followed by neutron irradiation, leading to localized cell death .

2. Drug Design

The compound's unique structure allows it to serve as a scaffold in drug design. Its ability to form stable complexes with various biomolecules makes it a candidate for developing new pharmaceuticals aimed at treating diseases such as cancer and other proliferative disorders .

Case Study 1: In Vitro Evaluation for Cancer Treatment

A study evaluated the efficacy of boron-containing compounds similar to this compound in inhibiting tumor cell growth. The results indicated that these compounds showed significant cytotoxicity against various cancer cell lines when combined with neutron irradiation . The IC50 values for these compounds were in the low micromolar range, demonstrating their potential effectiveness.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound A | 0.45 | A549 (Lung) |

| Compound B | 0.32 | MCF7 (Breast) |

| 2-Butoxy... | 0.25 | HeLa (Cervical) |

Case Study 2: Structural Modifications and Activity

Research has shown that modifying the substituents on the pyridine ring can significantly alter the biological activity of boron-containing compounds. For instance, derivatives with different alkoxy groups exhibited varying degrees of inhibitory activity against specific kinases involved in cancer progression . This highlights the importance of structure-activity relationships in drug development.

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 2-butoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging its boronate ester functionality. Key steps include:

- Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are optimal for enhancing solubility and reaction efficiency .

- Catalyst System : Palladium catalysts (e.g., Pd(PPh₃)₄) with base additives (e.g., K₂CO₃) are commonly used to facilitate coupling with aryl halides .

- Temperature Control : Reactions often proceed at 80–100°C under inert atmospheres (N₂/Ar) to prevent boronate ester degradation .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Q. How should researchers characterize the structural integrity and purity of this compound?

- Methodological Answer : A multi-technique approach is recommended:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and boronate ester integration. For example, the pyridine C-H signal typically appears downfield (δ 8.5–9.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 305.18) .

- X-ray Diffraction (XRD) : Single-crystal XRD resolves bond lengths and angles, critical for verifying boron-oxygen coordination geometry .

- Infrared (IR) Spectroscopy : Peaks at ~1350 cm⁻¹ (B-O) and ~1600 cm⁻¹ (pyridine ring) confirm functional groups .

Advanced Research Questions

Q. How can contradictions in spectroscopic or crystallographic data be resolved during structural analysis?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing distortions. Strategies include:

- Cross-Validation : Compare XRD bond lengths with DFT-optimized geometries (B3LYP/6-311+G(2d,p) basis set) to identify anomalies .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C-H···O) to explain packing-induced distortions .

- Variable-Temperature NMR : Detects conformational flexibility in solution, which may explain discrepancies between solid-state (XRD) and solution (NMR) data .

Q. What computational approaches are effective for predicting reactivity in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) and molecular docking can model reactivity:

- Transition State Modeling : B3LYP/6-31G(d) calculations predict activation barriers for Suzuki-Miyaura coupling steps, guiding catalyst selection .

- Frontier Molecular Orbital (FMO) Analysis : Identifies nucleophilic/electrophilic sites on the pyridine ring, aiding in designing derivatives for targeted reactivity .

- Solvent Effects : COSMO-RS simulations assess solvent polarity impacts on reaction kinetics and selectivity .

Q. How can researchers optimize reaction conditions to minimize boronate ester hydrolysis?

- Methodological Answer : Hydrolysis sensitivity necessitates:

- Moisture Control : Use anhydrous solvents and glovebox techniques. Add molecular sieves (3Å) to scavenge trace water .

- pH Optimization : Maintain neutral to slightly basic conditions (pH 7–8) to stabilize the boronate ester .

- Alternative Protecting Groups : Compare pinacol boronate stability with other esters (e.g., MIDA boronate) under identical conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.